molecular formula C9H10INO2 B556542 2-Amino-3-(4-iodophenyl)propanoic acid CAS No. 14173-41-2

2-Amino-3-(4-iodophenyl)propanoic acid

Cat. No.: B556542
CAS No.: 14173-41-2
M. Wt: 291.09 g/mol
InChI Key: PZNQZSRPDOEBMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-iodophenyl)propanoic acid typically involves the iodination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where L-phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds as follows:

  • Dissolve L-phenylalanine in an acidic solution (e.g., acetic acid).
  • Add iodine and sodium iodate to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-iodophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is utilized in protein engineering to incorporate unnatural amino acids into proteins, allowing for the study of protein structure and function.

    Industry: The compound can be used in the production of pharmaceuticals and as a precursor for other iodinated compounds.

Comparison with Similar Compounds

2-Amino-3-(4-iodophenyl)propanoic acid can be compared with other iodinated amino acids, such as:

    3-Iodo-L-tyrosine: Similar in structure but with the iodine atom on the tyrosine residue.

    4-Chloro-L-phenylalanine: Similar structure with a chlorine atom instead of iodine.

    4-Bromo-DL-phenylalanine: Contains a bromine atom instead of iodine.

The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931185
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-41-2
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-iodophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-3-(4-iodophenyl)propanoic acid in the context of the research presented?

A1: this compound serves as a crucial starting material for the synthesis of a diaryliodonium salt. This salt, in turn, acts as a precursor for producing 4-Fluorophenalanine, a radiolabeled amino acid used in Positron Emission Tomography (PET) []. The research highlights a novel, metal-free synthetic pathway for this diaryliodonium salt, employing mild conditions to preserve the acid-sensitive Boc protecting groups present in the starting material [].

Q2: What specific challenges did the researchers overcome in synthesizing the diaryliodonium salt from this compound?

A2: The researchers aimed to develop a method that avoided harsh acidic conditions, which could potentially cleave the Boc protecting groups present in this compound. They achieved this by using Trimethylsilyl acetate (TMSOAc) to stabilize the reactive I(III) intermediate generated during the oxidation of this compound by N-F reagents []. This approach allowed for the formation of the diacetoxyiodoarene intermediate without compromising the Boc protecting groups, ultimately leading to the successful synthesis of the desired diaryliodonium salt in excellent yield [].

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